(2-Iodoethyl)cyclohexane

Beschreibung

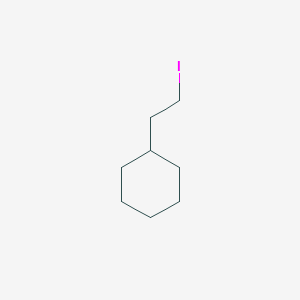

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodoethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15I/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLSWNGYIUYOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513095 | |

| Record name | (2-Iodoethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80203-35-6 | |

| Record name | (2-Iodoethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Alkyl Iodides in Chemical Transformations

Alkyl halides, in general, are foundational building blocks in organic synthesis, prized for their versatility in a wide range of chemical reactions. numberanalytics.comorgsyn.org Among them, alkyl iodides hold a special place due to the nature of the carbon-iodine (C-I) bond. The C-I bond is the longest and weakest among the carbon-halogen bonds, which makes the iodide ion an excellent leaving group in both nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. Current time information in Bangalore, IN. This high reactivity allows for the efficient conversion of alkyl iodides into a diverse array of other functional groups.

The Finkelstein reaction, a classic S_N2 reaction, is a prominent method for synthesizing alkyl iodides by treating an alkyl chloride or bromide with an iodide salt, such as sodium iodide or potassium iodide. askiitians.comlibretexts.org This halide exchange process is particularly useful because alkyl iodides are often more reactive than their corresponding chlorides or bromides, serving as activated intermediates for subsequent transformations. askiitians.com Their utility is critical in the construction of complex molecules, including pharmaceuticals and other biologically active compounds, where the introduction of various functionalities is required. numberanalytics.comorgsyn.org Furthermore, alkyl iodides are key precursors for generating carbon-centered radicals, which can participate in a variety of C-C bond-forming reactions. rsc.org

Role of Cycloalkane Derivatives As Core Scaffolds

Cycloalkane derivatives, particularly those based on the cyclohexane (B81311) ring, are ubiquitous structural motifs in medicinal chemistry and materials science. rsc.orgacs.org The significance of the cyclohexane scaffold lies in its three-dimensional and conformationally restricted nature. ucl.ac.uk Unlike flat aromatic systems, the sp³-hybridized carbons of the cyclohexane ring provide a defined spatial arrangement of substituents, which is crucial for precise interactions with biological targets like enzymes and receptors. ucl.ac.uk This "escape from flatland" is a key strategy in modern drug design to improve properties such as selectivity and potency. ucl.ac.uk

The well-defined chair conformation of the cyclohexane ring allows for the predictable placement of functional groups in either axial or equatorial positions. This stereochemical control is fundamental in understanding and designing molecular interactions. For instance, the stereochemistry of elimination reactions on cyclohexane rings is strictly governed by the need for an anti-periplanar arrangement of the leaving group and a beta-hydrogen, which often requires the leaving group to be in an axial position. masterorganicchemistry.com The use of cycloalkanes as core scaffolds allows chemists to build molecules with specific shapes and functionalities, making them indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials. numberanalytics.comacs.org

Historical Context and Evolution of Synthetic Approaches to Halogenated Cycloalkanes

The synthesis of halogenated cycloalkanes has evolved significantly over time, moving from non-selective, brute-force methods to highly controlled and specific transformations. Historically, one of the earliest and most straightforward methods for halogenating alkanes and cycloalkanes was free-radical halogenation. libretexts.orgwikipedia.org This method typically involves the reaction of a cycloalkane with a halogen (like Cl₂ or Br₂) in the presence of ultraviolet (UV) light or high temperatures. askiitians.comsavemyexams.com The process proceeds via a free-radical chain reaction mechanism, initiated by the homolytic cleavage of the halogen-halogen bond. libretexts.orgsavemyexams.com

However, a major drawback of free-radical halogenation is its lack of selectivity. byjus.com In cycloalkanes with different types of C-H bonds (e.g., secondary vs. tertiary), the reaction often yields a mixture of constitutional isomers and poly-halogenated products, which are difficult to separate. libretexts.orgmsu.edu For instance, the chlorination of a simple substituted cyclohexane (B81311) can result in substitution at multiple positions on the ring. msu.edu

The need for greater control and selectivity led to the development of more refined synthetic methods. The use of reagents like N-bromosuccinimide (NBS) provided a way to achieve allylic bromination with high selectivity, a significant improvement for unsaturated cyclic systems. libretexts.org For saturated cycloalkanes, alternative strategies emerged, such as the conversion of alcohols to alkyl halides or the addition of hydrogen halides across the double bond of a cycloalkene. askiitians.com A well-established procedure for creating iodocyclohexane (B1584034) involves the reaction of cyclohexene (B86901) with potassium iodide and orthophosphoric acid. orgsyn.org Modern approaches continue to advance, with the development of catalytic methods and the use of continuous flow technology, which can offer safer and more efficient halogenations. acs.org These advanced methods provide chemists with the tools to introduce halogens at specific positions on a cycloalkane scaffold, a critical capability for targeted organic synthesis.

Scope and Academic Focus of Research on 2 Iodoethyl Cyclohexane

Direct Halogenation Strategies

Direct iodination of an unactivated alkane like ethylcyclohexane (B155913) presents a significant challenge due to the low reactivity of iodine. masterorganicchemistry.com Consequently, methods often rely on the generation of highly reactive iodine species or the activation of the substrate.

Radical Iodination of Ethylcyclohexane and Related Substrates

Radical halogenation offers a pathway for the direct conversion of C-H bonds to C-I bonds. This process involves the initiation, propagation, and termination steps characteristic of radical chain reactions. pathwaystochemistry.comma.edu

The initiation of radical iodination can be achieved through photochemical means, where UV or visible light provides the energy to homolytically cleave the I-I bond, generating iodine radicals (I•). ucr.edu This process is often facilitated by the use of radical initiators. For instance, the combination of (diacetoxyiodo)benzene (B116549) and iodine under photochemical or thermal conditions can be used for the direct C-H bond activation of alkanes. acs.orgnih.gov The presence of an alcohol, such as tert-butanol, is often essential for efficient alkane activation in these systems. acs.orgnih.gov

Another approach involves the use of N-iodoamides, such as N-iodosuccinimide (NIS), which can serve as both an initiator and a halogen donor under irradiative conditions. organic-chemistry.org Photo-induced single electron transfer from sodium iodide to an appropriate precursor can also generate the necessary radical intermediates. mcgill.ca

| Initiator System | Conditions | Comments |

| I₂ / Light (hν) | UV or visible light | Direct homolytic cleavage of I-I bond. ucr.edu |

| (Diacetoxyiodo)benzene / I₂ | Photochemical or thermal | Efficient for C-H activation of alkanes. acs.orgnih.gov |

| N-Iodosuccinimide (NIS) | Irradiative | NIS acts as both initiator and iodine source. organic-chemistry.org |

| NaI / Light (hν) | UV light | Photo-induced electron transfer generates radicals. mcgill.ca |

Table 1: Initiator Systems for Radical Iodination

A critical aspect of radical halogenation is regioselectivity, which is determined by the stability of the radical intermediate formed during the hydrogen abstraction step. youtube.com For ethylcyclohexane, hydrogen abstraction can occur at the primary carbon of the ethyl group or at various secondary and the tertiary carbon atoms on the cyclohexane ring. The stability of alkyl radicals follows the order: tertiary > secondary > primary. Therefore, the formation of the tertiary radical by abstraction of the hydrogen from the C1 position of the cyclohexane ring is generally favored. youtube.com However, the subsequent reaction of this radical with iodine will not yield the desired this compound.

For the formation of this compound, hydrogen abstraction must occur at the secondary carbon of the ethyl group. While secondary radicals are more stable than primary radicals, the reaction can still lead to a mixture of products. youtube.com Bromination, for instance, is known to be more selective than chlorination. pathwaystochemistry.com Iodination is generally the least reactive and most selective of the halogens, but direct iodination of alkanes is often thermodynamically unfavorable. masterorganicchemistry.com

Side reactions are a common issue in radical processes. Polyhalogenation can occur, where the desired product is further halogenated. ucr.edu Additionally, the high energy of radical intermediates can lead to rearrangement reactions.

Electrophilic Iodination Approaches

Electrophilic iodination is more commonly employed for aromatic compounds. organic-chemistry.orglookchem.comchemistryscore.com However, certain reagents and conditions can promote the electrophilic iodination of alkanes. The use of N-iodosuccinimide (NIS) in combination with a strong acid catalyst can generate a more reactive electrophilic iodine species. lookchem.com While typically used for activated aromatic rings, sufficiently potent systems might be capable of reacting with alkanes, though this is less common and often requires harsh conditions. lookchem.com

Halogen Exchange Reactions

A more common and often more efficient method for the synthesis of this compound is through halogen exchange reactions. This indirect approach involves the conversion of a more readily available halogenated precursor. manac-inc.co.jp

Conversion from (2-Bromoethyl)cyclohexane (B41411) and Other Halogenated Precursors

The Finkelstein reaction is a classic and widely used method for preparing iodoalkanes from chloroalkanes or bromoalkanes. manac-inc.co.jp This SN2 reaction involves treating the halogenated precursor with an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent like acetone (B3395972). google.com

The equilibrium of the Finkelstein reaction is driven by the differential solubility of the halide salts in the solvent. Sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not, thus precipitating out of the solution and driving the reaction to completion. google.com

(2-Bromoethyl)cyclohexane , the precursor for this reaction, can be synthesized from (1-hydroxyethyl)cyclopentane via nucleophilic substitution using HBr.

| Precursor | Reagent | Solvent | Product |

| (2-Bromoethyl)cyclohexane | NaI | Acetone | This compound google.com |

| (2-Chloroethyl)cyclohexane (B1282800) | NaI | Acetone | This compound |

Table 2: Halogen Exchange Reactions for this compound Synthesis

This method is generally preferred due to its high yields and cleaner reaction profile compared to direct iodination methods. manac-inc.co.jp

Optimized Reagents and Conditions for Halogen Exchange

The Finkelstein reaction stands as a cornerstone for the synthesis of alkyl iodides via halogen exchange. This nucleophilic substitution reaction, typically following an S_N2 mechanism, involves the conversion of an alkyl chloride or bromide to the corresponding iodide. For the preparation of this compound, this entails the treatment of (2-chloroethyl)cyclohexane or (2-bromoethyl)cyclohexane with an alkali metal iodide.

Optimal conditions for this transformation prioritize the solubility of the reactants and the precipitation of the resulting metal halide salt to drive the equilibrium towards the product. Acetone is a classic solvent of choice due to its ability to dissolve sodium iodide (NaI) while sodium chloride (NaCl) and sodium bromide (NaBr) are poorly soluble, effectively removing them from the reaction mixture. Other polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) can also be employed to enhance the rate of this S_N2 reaction. orgsyn.org

In some instances, an in situ Finkelstein reaction can be advantageous. For example, in processes such as manganese-catalyzed carbonylations, alkyl bromides can be used as substrates with the addition of catalytic or substoichiometric amounts of sodium iodide to generate the more reactive alkyl iodide in situ. researchgate.net This approach can be adapted for the synthesis of this compound, where (2-bromoethyl)cyclohexane is treated with a source of iodide in the reaction medium.

Table 1: Optimized Conditions for Finkelstein Halogen Exchange

| Precursor | Reagents | Solvent | Temperature | Key Feature |

| (2-Bromoethyl)cyclohexane | Sodium Iodide (NaI) | Acetone | Reflux | Precipitation of NaBr drives the reaction. |

| (2-Chloroethyl)cyclohexane | Sodium Iodide (NaI) | Acetone | Reflux | Slower reaction rate compared to the bromide. |

| (2-Bromoethyl)cyclohexane | Sodium Iodide (NaI) | Dimethylformamide (DMF) | Room Temp. to 50 °C | Higher reaction rate due to solvent polarity. |

Synthesis from Oxygenated Precursors

Iodination of 2-Cyclohexylethanol (B1346017) (via PBr3 analogy)

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis. While direct conversion using hydroiodic acid can be effective, it often suffers from harsh conditions and potential side reactions. A well-established alternative is the use of phosphorus-based reagents. Analogous to the use of phosphorus tribromide (PBr3) for synthesizing alkyl bromides, a combination of red phosphorus and iodine can be used to generate phosphorus triiodide (PI3) in situ for the iodination of alcohols. cdnsciencepub.comescholarship.org

This method can be effectively applied to the synthesis of this compound from 2-cyclohexylethanol. The reaction proceeds by the activation of the alcohol's hydroxyl group by PI3, followed by a nucleophilic attack of the iodide ion. This approach is generally preferred for primary and secondary alcohols as it minimizes rearrangements that can occur under strongly acidic conditions.

Table 2: Iodination of 2-Cyclohexylethanol

| Reagent System | Reaction Conditions | Product |

| Red Phosphorus, Iodine (I₂) | Neat or in an inert solvent (e.g., diethyl ether) | This compound |

Stereochemical Considerations in Alcohol Derivatization

When the starting alcohol, in this case, a derivative of 2-cyclohexylethanol, possesses a chiral center, the stereochemical outcome of the substitution reaction is of paramount importance. The conversion of an alcohol to an alkyl iodide using phosphorus-based reagents, such as PI3 generated in situ, typically proceeds through an S_N2 mechanism. researchgate.netnih.gov

A hallmark of the S_N2 reaction is the inversion of stereochemistry at the reaction center. researchgate.netnih.gov This is a consequence of the backside attack of the nucleophile (iodide ion) on the carbon atom bearing the leaving group (the activated hydroxyl group). Therefore, if a stereochemically pure enantiomer of a 2-cyclohexylethanol derivative (with a chiral center at the α- or β-position to the hydroxyl group) is used, the resulting this compound derivative will be formed with the opposite stereochemical configuration. For instance, if the starting alcohol has an (R)-configuration at the carbon undergoing substitution, the product will have an (S)-configuration. researchgate.net

Formation via Addition Reactions

Anti-Markovnikov Hydroiodination of Vinylcyclohexane (B147605) Derivatives

The addition of hydrogen halides to alkenes is a classic method for the preparation of alkyl halides. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the more substituted carbocation intermediate. However, to synthesize this compound from vinylcyclohexane, an anti-Markovnikov addition is required.

While the anti-Markovnikov addition of HBr in the presence of peroxides is a well-established radical reaction, the analogous reaction with HI is generally not as favorable due to the thermodynamics of the radical chain propagation steps. researchgate.net A more contemporary and effective method for the anti-Markovnikov hydroiodination of alkenes like vinylcyclohexane is through metal-free transfer hydroiodination. nih.govresearchgate.net This can be achieved using a bench-stable surrogate of hydrogen iodide, which, upon activation with a Brønsted acid, transfers HI to the C-C multiple bond. researchgate.net This approach offers a milder and more controlled alternative to the direct use of gaseous HI.

Another strategy involves hydroboration-oxidation, where the initial hydroboration step is an anti-Markovnikov syn-addition of a boron-hydrogen bond across the double bond of vinylcyclohexane. Subsequent treatment with an oxidizing agent typically yields an alcohol. However, the intermediate organoborane can be converted to an alkyl iodide through treatment with iodine in the presence of a base.

Tandem Addition-Iodination Sequences

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for the synthesis of complex molecules. For the preparation of this compound from vinylcyclohexane, a tandem addition-iodination sequence can be employed.

One such example involves the reaction of N-phenyltriflamide with vinylcyclohexane in an oxidative system containing sodium iodide (NaI) and tert-butyl hypochlorite (B82951) (t-BuOCl). This reaction leads to the formation of N-(2-cyclohexyl-2-iodoethyl)-N-(4-iodophenyl)triflamide. acs.org This process involves the in situ generation of an electrophilic iodine species that adds to the vinyl group, followed by the trapping of the resulting intermediate by the nitrogen nucleophile in a tandem sequence.

Another approach is radical group transfer, which can be initiated by photoredox catalysis. In these reactions, an alkyl iodide can serve as a radical precursor that adds across the double bond of a vinylsilane derivative of cyclohexane. Subsequent steps can lead to the desired iodoalkane structure. researchgate.net

Table 3: Addition Reaction Methodologies for this compound

| Starting Material | Method | Reagents | Product Type |

| Vinylcyclohexane | Anti-Markovnikov Hydroiodination | HI surrogate, Brønsted acid | This compound |

| Vinylcyclohexane | Hydroboration-Iodination | 1. BH₃·THF 2. I₂, NaOH | This compound |

| Vinylcyclohexane | Tandem Addition-Iodination | N-phenyltriflamide, NaI, t-BuOCl | N-(2-cyclohexyl-2-iodoethyl) derivative |

Advanced and Catalytic Synthetic Routes

Advanced synthetic strategies for preparing this compound leverage catalytic processes and novel reagents to improve efficiency and sustainability. These methods represent the forefront of organic synthesis, moving away from stoichiometric heavy-metal reagents and harsh conditions.

Barton Iodo-decarboxylation Analogues

The Barton decarboxylation is a well-established radical-based method for converting a carboxylic acid into an alkyl halide. alfa-chemistry.com The classic procedure involves the formation of a thiohydroxamate ester (Barton ester) from the carboxylic acid and N-hydroxy-2-thiopyridone, followed by reaction with an iodine source. alfa-chemistry.comgoogle.com However, modifications and analogues have been developed to circumvent the need for preparing the often unstable Barton esters directly or to avoid byproducts like thiopyridines. google.comgoogle.com

A significant advancement in this area is the direct iodo-decarboxylation of carboxylic acids using N-iodo amides as both the iodine source and a promoter for the decarboxylation process. google.comgoogle.com This approach streamlines the synthesis by combining the activation and iodination steps. For instance, this compound has been successfully synthesized from 3-cyclohexylpropanoic acid. This method provides a high-yield route to the target compound and avoids the use of heavy metal salts like silver, mercury, or lead, which are characteristic of the related Hunsdiecker reaction. google.comgoogle.comacs.orgnih.gov The reaction is believed to proceed via an oxidative decarboxylation pathway, offering a valuable and versatile method for preparing organic iodides from readily available carboxylic acids. google.com

A patented procedure highlights the use of N-iodo amides for this transformation, demonstrating its utility in preparing alkyl iodides with high yields. google.com

Table 1: Synthesis of this compound via Barton Iodo-decarboxylation Analogue

| Starting Material | Reagent | Product | Notes | Reference |

|---|---|---|---|---|

| 3-Cyclohexylpropanoic Acid | N-Iodo Amide | This compound | High-yield conversion from the corresponding carboxylic acid. NMR data confirms product structure: ¹H NMR δ 3.21 (t, J=8 Hz, 2H, CH₂I), 1.72 (m, 7H), 1.38 (m, H), 1.23 (m, 3H), 0.91 (m, 2H); ¹³C NMR δ 41.4, 38.6, 32.6, 26.6, 26.2, 5.3 (CI). | google.com, google.com |

Electrochemical Synthesis Methods for Alkyl Iodides

Electrochemical synthesis has emerged as a powerful and sustainable alternative for generating reactive intermediates in organic chemistry. rsc.orgucl.ac.uk For the synthesis of alkyl iodides, electrochemical methods can offer mild, clean, and efficient pathways that avoid the use of toxic reagents like tin hydrides. rsc.orgucl.ac.ukresearchgate.net These methods often rely on the generation of carbon-centered radicals from alkyl iodides for subsequent C-C bond formation, but the underlying principles can be applied to the synthesis of the alkyl iodides themselves. rsc.orgrsc.org

One innovative approach involves an indirect electrochemical process mediated by molecular oxygen. rsc.orgrsc.org In this "redox-relay" system, molecular oxygen is electrochemically reduced to generate reactive oxygen species. rsc.org These species then activate an alkyl iodide precursor, leading to the formation of an alkyl radical. rsc.org While many studies focus on the subsequent reactions of these radicals, the principles can be adapted for the synthesis of this compound from a suitable precursor, such as 3-cyclohexylpropanoic acid via a Kolbe-type decarboxylation followed by iodination, or from (2-cyclohexyl)ethanol.

Another relevant electrochemical strategy is the ring-opening of cyclopropanols to form 2-iodoethyl ketones. organic-chemistry.orgsorbonne-universite.fr In this method, electrophilic iodide species are generated electrochemically from sources like magnesium or zinc halides. sorbonne-universite.fr These electro-generated species then react with a cyclopropanol (B106826) to induce a regioselective ring-opening, yielding the corresponding haloethyl ketone. organic-chemistry.orgsorbonne-universite.fr This demonstrates the utility of electrochemistry in generating iodinating agents in situ under mild conditions. Although not a direct synthesis of this compound, this methodology could conceptually be adapted from a precursor like 1-cyclohexylcyclopropanol.

The key advantages of these electrochemical methods include:

Sustainability: Use of electricity as a "traceless" reagent and avoidance of toxic chemical oxidants or mediators. rsc.orgucl.ac.uk

Mild Conditions: Reactions are often performed at room temperature with high selectivity. rsc.org

Safety: In situ generation of reactive species minimizes handling of hazardous materials. organic-chemistry.org

Table 2: General Principles of Electrochemical Synthesis for Alkyl Iodides

| Method Type | Key Features | Potential Precursor for this compound | Notes | Reference |

|---|---|---|---|---|

| Indirect Reduction (Redox-Relay) | Mediated by electro-generated reactive oxygen species; generates C-centered radicals. | 3-Cyclohexylpropanoic Acid | A green alternative to tin-based radical generation. | rsc.org, rsc.org, ucl.ac.uk |

| Oxidative Ring-Opening | In situ generation of electrophilic iodine from metal halides; regioselective. | 1-Cyclohexylcyclopropanol | Primarily used for synthesizing 2-iodoethyl ketones. | organic-chemistry.org, sorbonne-universite.fr |

Transition Metal-Catalyzed Functionalization (e.g., C-H Iodination)

Direct functionalization of unactivated C-H bonds is a primary goal in modern organic synthesis, as it allows for the conversion of simple hydrocarbons into more complex molecules in a single step. researchgate.netmdpi.com Transition metal catalysis has been a key enabling technology in this field, with catalysts based on palladium, iridium, and rhodium being extensively studied for C-H activation. nih.govmdpi.comsioc-journal.cn

The synthesis of this compound via C-H iodination would ideally involve the selective iodination of ethylcyclohexane at the terminal methyl group or the adjacent methylene (B1212753) group. However, achieving such regioselectivity on an unactivated aliphatic chain is exceptionally challenging due to the similar reactivity of the various C(sp³)-H bonds.

Mechanistic pathways for transition metal-catalyzed C-H iodination can vary. For instance, Pd(II)-catalyzed reactions can proceed through a redox-neutral electrophilic cleavage (EC) pathway or a Pd(II)/Pd(IV) redox cycle involving oxidative addition (OA) of the iodinating agent. nih.gov The operative mechanism is influenced by factors such as the strength of the catalyst's interaction with a directing group and the nature of the C-H bond being functionalized (C(sp²)-H vs. C(sp³)-H). nih.gov

Recent advances have demonstrated the C-H iodination of various substrates:

Directed Iodination: Using directing groups, such as amides, can steer the catalyst to a specific C-H bond, typically in the ortho position of an aromatic ring. mdpi.com Weinreb amides have been shown to be effective directing groups for Ir(III)-catalyzed C-H ortho-iodination using N-iodosuccinimide (NIS) as the iodine source. mdpi.com

Aliphatic C-H Iodination: While less common, examples of C(sp³)-H iodination exist. Studies on Pd(II)-catalyzed C-H iodination suggest that the switch from an electrophilic cleavage to an oxidative addition mechanism is more likely for C(sp³)-H bonds compared to C(sp²)-H bonds. nih.gov

Currently, a direct, selective C-H iodination of ethylcyclohexane to produce this compound has not been reported in the literature, highlighting the significant challenge in controlling regioselectivity for such non-activated substrates. Future developments in catalyst design may one day enable this highly desirable transformation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Cyclohexylcyclopropanol |

| 1-Iodocyclohexane |

| 2-Iodoethyl ketones |

| 3-Cyclohexylpropanoic acid |

| Barton ester |

| Ethylcyclohexane |

| N-hydroxy-2-thiopyridone |

| N-iodosuccinimide (NIS) |

| Weinreb amides |

| Zinc halides |

| Magnesium halides |

| Palladium |

| Iridium |

Nucleophilic Substitution Reactions (SN1 and SN2)

This compound, as a primary alkyl halide, is prone to undergo nucleophilic substitution primarily through the SN2 mechanism. However, under certain conditions, SN1 pathways can also be observed.

The kinetics of nucleophilic substitution reactions provide insight into the underlying mechanism.

SN2 Reactions: For this compound, SN2 reactions are bimolecular, with the rate depending on the concentrations of both the alkyl halide and the nucleophile. libretexts.org These reactions proceed with an inversion of stereochemistry at the electrophilic carbon, should a chiral center be present. masterorganicchemistry.com The nucleophile attacks the carbon atom bearing the iodine from the backside, leading to a single-step displacement of the iodide ion. masterorganicchemistry.com

SN1 Reactions: In contrast, SN1 reactions are unimolecular, with the rate-determining step being the formation of a carbocation intermediate. masterorganicchemistry.com The rate is dependent only on the concentration of the alkyl halide. masterorganicchemistry.com SN1 reactions of this compound are less common due to the relative instability of the primary carbocation that would form. However, in highly polar, ionizing solvents, SN1 and E1 pathways can compete. libretexts.org The carbocation intermediate is planar, allowing the nucleophile to attack from either face, which would result in a mixture of retention and inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for this compound

| Feature | SN1 | SN2 |

| Rate Law | Rate = k[this compound] | Rate = k[this compound][Nucleophile] |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Stereochemistry | Mixture of retention and inversion | Inversion of configuration |

| Substrate Preference | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

The outcome of substitution reactions is significantly influenced by the nature of the nucleophile and the solvent.

Nucleophile Structure: Strong, unhindered nucleophiles favor SN2 reactions. libretexts.org For instance, good nucleophiles that are weak bases, such as iodide, bromide, or thiocyanate (B1210189) ions, tend to promote SN2 substitution over elimination. libretexts.org Conversely, bulky nucleophiles can sterically hinder the backside attack required for SN2, potentially slowing the reaction or favoring elimination.

Solvent Polarity: Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are known to accelerate SN2 reactions. iitk.ac.in Polar protic solvents, like water and alcohols, can solvate both the nucleophile and the leaving group, and are capable of promoting SN1 reactions by stabilizing the carbocation intermediate. libretexts.org

The structure of this compound allows for intramolecular reactions if a nucleophilic group is present elsewhere in the molecule. For instance, if the cyclohexane ring contains a suitably positioned hydroxyl or amino group, an intramolecular SN2 reaction can lead to the formation of a bicyclic ether or amine, respectively. These cyclization reactions are often favored when they result in the formation of stable five- or six-membered rings. masterorganicchemistry.com The reaction proceeds via an intramolecular attack of the nucleophile on the carbon bearing the iodine, displacing the iodide ion. nih.gov

Nucleophilic substitution and elimination reactions are often competing processes. libretexts.org For this compound, a primary alkyl halide, SN2 reactions are generally favored over E2 reactions, especially with nucleophiles that are also weak bases. libretexts.org However, the use of strong, sterically hindered bases, such as potassium tert-butoxide, will favor E2 elimination. libretexts.org The nature of the leaving group also plays a role; while iodides are excellent leaving groups for substitution, chlorides, being more electronegative, can increase the acidity of the β-hydrogens, thereby favoring elimination to a greater extent. libretexts.org

Elimination Reactions (E1 and E2)

Elimination reactions of this compound lead to the formation of vinylcyclohexane. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

For this compound, elimination results in a single alkene product, vinylcyclohexane. However, in cases of substituted this compound derivatives where different β-hydrogens are available, the regioselectivity of the elimination becomes a key consideration.

Zaitsev's Rule: Generally, in elimination reactions, the more substituted (and therefore more stable) alkene is the major product. This is known as Zaitsev's rule. libretexts.orgchemistrysteps.com For E1 reactions, which proceed through a carbocation intermediate, Zaitsev's rule is typically followed, leading to the most stable alkene. libretexts.orgchemistrysteps.com

Stereochemical Requirements for E2: The E2 reaction has a strict stereochemical requirement for an anti-periplanar arrangement between the leaving group and a β-hydrogen. chemistrysteps.comlibretexts.org In cyclohexane systems, this translates to a requirement for both the leaving group and the β-hydrogen to be in axial positions. chemistrysteps.comlibretexts.org This conformational requirement can override Zaitsev's rule. If the β-hydrogen that would lead to the Zaitsev product cannot achieve an anti-periplanar relationship with the leaving group, the less substituted "Hofmann" product may be formed instead. chemistrysteps.com For this compound itself, the ethyl side chain is flexible, and the necessary anti-periplanar conformation for the elimination to form vinylcyclohexane can be readily achieved.

Table 2: Factors Influencing Regioselectivity in Elimination Reactions

| Factor | Favors Zaitsev Product | Favors Hofmann Product |

| Base | Small, strong bases (e.g., NaOEt) | Bulky, strong bases (e.g., t-BuOK) |

| Mechanism | E1 | E2 (with steric hindrance or conformational constraints) |

| Leaving Group | Good leaving groups (I, Br, Cl) | Poor leaving groups (F) |

Stereochemical Requirements for E2 Elimination in Cyclohexane Systems

The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton (H) and a leaving group departs simultaneously, forming a double bond. In cyclohexane systems, the stereochemical arrangement of the substituents is critical and imposes rigid geometric constraints on this reaction pathway. libretexts.orgucalgary.ca

For an E2 reaction to proceed efficiently, the hydrogen atom and the leaving group on adjacent carbons must be in an anti-periplanar orientation. masterorganicchemistry.comiitk.ac.in This means their dihedral angle is approximately 180°. In the context of a cyclohexane chair conformation, this geometric requirement can only be satisfied if both the β-hydrogen and the leaving group are in axial positions. fiveable.melibretexts.orgochemtutor.com This specific arrangement is often referred to as being trans-diaxial. libretexts.orgiitk.ac.in

An equatorial leaving group cannot undergo an E2 reaction because it is anti-periplanar to a carbon-carbon bond within the ring, not a C-H bond. ucalgary.caochemtutor.com Therefore, for a molecule like this compound, where the iodoethyl group is a substituent, the molecule must adopt a conformation where the leaving group (iodide) and a hydrogen on the adjacent carbon are both axial. libretexts.orgfiveable.me

Cyclohexane rings are conformationally dynamic, constantly undergoing "ring-flips" between two chair conformations. In one conformation, a substituent may be axial, while in the other, it becomes equatorial. The rate of the E2 elimination is highly dependent on the concentration of the reactive conformer—the one where the leaving group is in the axial position. masterorganicchemistry.comlibretexts.org If the conformer with the axial leaving group is energetically unfavorable (less stable), its concentration at equilibrium will be low, leading to a significantly slower reaction rate. masterorganicchemistry.comlibretexts.org

Ring substituents can have a profound impact on both the rate of E2 eliminations and the distribution of the resulting alkene products (regioselectivity). quizlet.commsu.edu This influence is primarily due to steric effects that dictate the stability of the necessary chair conformations.

Large, bulky substituents, such as a tert-butyl group, have a strong steric preference for the equatorial position to minimize 1,3-diaxial interactions. ucalgary.cachemistrysteps.com If such a group is present, it can effectively "lock" the cyclohexane ring into a single conformation. ucalgary.caochemtutor.com

Effect on Rate: If a bulky substituent forces the leaving group into an equatorial position, the E2 reaction will be extremely slow or may not occur at all, as the required trans-diaxial geometry cannot be achieved. ucalgary.caochemtutor.com Conversely, if the conformation with the axial leaving group is the more stable one, the reaction rate will be faster because a higher proportion of the molecules will exist in the reactive state at any given time. masterorganicchemistry.comchemistrysteps.com For instance, cis-isomers of substituted halocyclohexanes often react faster than their trans-counterparts because the reactive conformation (with an axial halogen) is more stable and thus more populated. libretexts.orglibretexts.org

Effect on Products: The anti-periplanar requirement dictates which β-hydrogens can be removed, overriding Zaitsev's rule in some cases. Zaitsev's rule predicts that the major product of an elimination reaction will be the more substituted (and thus more stable) alkene. quizlet.com However, in cyclohexane systems, if the only available anti-periplanar β-hydrogen leads to the formation of a less substituted alkene (the Hofmann product), then that will be the major or even exclusive product. iitk.ac.inlibretexts.orglibretexts.org

The elimination reactions of cis- and trans-1-chloro-2-methylcyclohexane illustrate this principle clearly. The cis-isomer has two available axial β-hydrogens in its reactive conformation and primarily yields the more substituted Zaitsev product (1-methylcyclohexene). libretexts.orgquizlet.comlibretexts.org In contrast, the trans-isomer must flip to a less stable conformation to place the chlorine in an axial position. msu.edulibretexts.org In this conformation, there is only one available axial β-hydrogen, and its removal leads exclusively to the less substituted Hofmann product (3-methylcyclohexene). libretexts.orglibretexts.org

Table 1: Influence of Stereochemistry on E2 Elimination in Substituted Cyclohexanes

| Isomer | Reactive Conformation Stability | Available Axial β-Hydrogens | Major Product | Adherence to Zaitsev's Rule | Relative Rate |

| cis-1-Chloro-2-methylcyclohexane | More stable chair has axial Cl | Two | 1-methylcyclohexene | Yes | Fast |

| trans-1-Chloro-2-methylcyclohexane | Less stable chair has axial Cl | One | 3-methylcyclohexene | No | Slow |

Basicity and Steric Hindrance of Reagents in E1/E2 Competition

The competition between unimolecular (E1) and bimolecular (E2) elimination pathways is heavily influenced by the nature of the reagent used, specifically its basicity and steric bulk. numberanalytics.comacs.org

The E2 reaction is a single-step process where the rate depends on the concentration of both the substrate and the base. labxchange.org In contrast, the E1 reaction is a two-step process involving the formation of a carbocation intermediate, and its rate is dependent only on the substrate concentration. masterorganicchemistry.com

Basicity: The strength of the base is a primary factor in determining whether an elimination proceeds via the E1 or E2 mechanism. numberanalytics.comlibretexts.org

Strong Bases: Strong bases, such as hydroxide (B78521) (OH⁻) or alkoxides (RO⁻), favor the E2 pathway. labxchange.orglibretexts.org They are reactive enough to abstract a β-hydrogen in a concerted step, bypassing the need for carbocation formation. libretexts.org

Weak Bases: Weak bases, such as water (H₂O) or alcohols (ROH), favor the E1 pathway. labxchange.org They are not strong enough to abstract a proton directly from the substrate and will typically wait for a carbocation to form before acting as a base. labxchange.orglibretexts.org

Steric Hindrance: The size of the base can influence both the E1/E2 competition and the regioselectivity of the E2 reaction.

E2 vs. SN2: For secondary substrates like this compound, a strong, sterically hindered (bulky) base, such as potassium tert-butoxide (t-BuO⁻), will favor the E2 pathway over the competing bimolecular substitution (SN2) reaction. libretexts.orgreddit.commasterorganicchemistry.com The bulkiness of the base makes it difficult to approach the electrophilic carbon for a backside attack (required for SN2), but it can still readily abstract a less hindered proton from a β-carbon. reddit.comlibretexts.org

Regioselectivity (Zaitsev vs. Hofmann): The use of a sterically hindered base in an E2 reaction often leads to the formation of the Hofmann product (the less substituted alkene). The bulky base preferentially attacks the most sterically accessible β-hydrogen, which is often on the least substituted carbon. msu.edu

Table 2: Factors Influencing E1 vs. E2 Competition

| Factor | Favors E1 Pathway | Favors E2 Pathway | Rationale |

| Base Strength | Weak bases (e.g., H₂O, ROH) | Strong bases (e.g., OH⁻, RO⁻) | Strong bases promote the concerted, bimolecular mechanism. numberanalytics.comlabxchange.org |

| Steric Hindrance | Not a primary factor for the pathway choice. | Strong, bulky bases (e.g., t-BuO⁻) | Steric bulk hinders SN2 attack, making E2 the dominant pathway for strong bases. libretexts.orgreddit.com |

| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary | E1 requires a stable carbocation; E2 rate increases with substitution due to a more stable, alkene-like transition state. iitk.ac.in |

| Solvent | Polar protic (e.g., ethanol) | Less critical than base strength. | Polar protic solvents stabilize the carbocation intermediate in the E1 pathway. libretexts.org |

Free Radical Chemistry

Generation of 2-Cyclohexylethyl Radicals from this compound

The carbon-iodine (C-I) bond is relatively weak and susceptible to homolytic cleavage, making alkyl iodides like this compound excellent precursors for generating alkyl radicals. nih.govresearchgate.net The 2-cyclohexylethyl radical is formed when the C-I bond in this compound breaks, with one electron going to the iodine atom and the other to the carbon atom.

Several modern synthetic methods can achieve this transformation under mild conditions:

Visible-Light-Mediated Homolysis: One approach involves the interaction between an alkyl iodide and a silane, such as tris(trimethylsilyl)silane. nih.govrsc.org Irradiation with visible light can excite this complex, leading to the homolysis of the C-I bond to generate the alkyl radical without the need for a photocatalyst. nih.govrsc.org

Photoredox Catalysis: In these systems, a photocatalyst absorbs visible light and becomes excited. It can then engage in a single-electron transfer (SET) with the alkyl iodide. For reductive quenching pathways, the excited photocatalyst can donate an electron to the alkyl iodide, causing the C-I bond to fragment and release the alkyl radical. rsc.orgacs.orgbeilstein-journals.org

These methods represent a significant improvement over older techniques that often required toxic reagents like tin hydrides. acs.org The generation of the 2-cyclohexylethyl radical opens up pathways for further reactions, including additions to alkenes or intramolecular cyclizations.

Intramolecular Radical Cyclization Reactions

Once generated, the 2-cyclohexylethyl radical can undergo intramolecular cyclization, a process where the radical center attacks another part of the same molecule to form a new ring. The regioselectivity and feasibility of these cyclizations are generally governed by a set of principles known as Baldwin's rules. wikipedia.orgchemtube3d.com

Baldwin's rules classify ring closures based on three factors:

The size of the ring being formed (e.g., 5- or 6-membered).

The relationship of the breaking bond to the newly formed ring (exo or endo). In an exo cyclization, the bond being attacked is outside the new ring, while in an endo cyclization, it is inside. scripps.edu

The hybridization of the carbon being attacked (tet, trig, or dig for sp³, sp², or sp, respectively). chemtube3d.com

For the 2-cyclohexylethyl radical, the radical center is on the ethyl chain. If this radical were to attack the cyclohexane ring (assuming an unsaturated bond was present), it could lead to various fused ring systems. A more direct possibility involves radicals derived from more complex versions of this structure. For a generic 6-hexenyl-type radical system, which the 2-cyclohexylethyl radical is not without further modification, the key competition is between a 5-exo-trig and a 6-endo-trig cyclization.

5-exo-trig cyclization: This pathway would lead to the formation of a five-membered ring. According to Baldwin's rules, 5-exo-trig cyclizations are kinetically favored processes. researchgate.netresearchgate.net

6-endo-trig cyclization: This pathway forms a six-membered ring. This process is generally disfavored under kinetic control according to Baldwin's rules for radical cyclizations. scripps.eduresearchgate.net

Therefore, if the 2-cyclohexylethyl radical were part of a larger system capable of intramolecular cyclization (e.g., with a double bond appropriately placed on the cyclohexane ring), it would be expected to preferentially form a five-membered ring fused to the cyclohexane core via a 5-exo transition state. The precise products and pathways depend on the specific structure of the reacting radical and the reaction conditions.

Radical Addition to Unsaturated Systems (Giese-Type Additions)

The 2-cyclohexylethyl radical, generated from this compound, can participate in intermolecular additions to electron-deficient alkenes, a transformation known as the Giese reaction. acs.orgnih.gov This reaction is a powerful carbon-carbon bond-forming method. The process involves the generation of the alkyl radical, its addition to an activated C-C double bond (a Michael acceptor), and subsequent trapping of the resulting radical adduct by a hydrogen atom donor. acs.org

Recently, transition-metal-free methods have been developed for such transformations. For instance, aryl diazonium salts can act as mediators. An aryl radical, generated via single-electron transfer (SET) reduction of the diazonium salt, can abstract the iodine atom from this compound in an iodine atom transfer (XAT) process. nih.gov This generates the 2-cyclohexylethyl radical, which then adds to an electron-deficient alkene. The resulting adduct radical can be trapped by a persistent radical like TEMPO (2,2,6,6-tetramethylpiperidine N-oxyl) to yield a 1,2-aminoxyalkylation product. nih.govrsc.org

Table 2: Example of a Giese-Type Reaction Pathway

| Step | Reactants | Intermediates | Product |

|---|---|---|---|

| 1. Radical Generation | This compound, Initiator (e.g., Ar-N₂⁺, TEMPONa) | 2-Cyclohexylethyl radical | - |

| 2. C-C Bond Formation | 2-Cyclohexylethyl radical, Electron-deficient alkene (e.g., Acrylonitrile) | Adduct radical | - |

| 3. Radical Trapping | Adduct radical, Trapping agent (e.g., TEMPO) | - | 1,2-aminoxyalkylation product |

The rate of radical addition is significant, with rate constants for primary alkyl radicals adding to electron-deficient alkenes in the range of 10⁵ M⁻¹s⁻¹. nih.govrsc.org

Role of this compound in Cascade Radical Processes

This compound is an effective precursor for initiating radical cascade reactions. nih.gov In these processes, the initially formed 2-cyclohexylethyl radical engages in a series of sequential intramolecular and/or intermolecular reactions to rapidly build molecular complexity from a simple acyclic precursor. nih.govsci-hub.se

A typical cascade might begin with the generation of the 2-cyclohexylethyl radical, which then undergoes an intramolecular cyclization (e.g., a 5-exo-dig cyclization onto a tethered alkyne). This first cyclization generates a new vinyl radical, which can then participate in a second cyclization or an intermolecular trapping event. sci-hub.se Such sequences allow for the formation of multiple rings and stereocenters in a single synthetic operation.

For example, a process could be designed where the radical from an iodoethyl ether derivative adds to a tethered alkyne (5-exo-dig), creating a vinyl radical. This intermediate can then undergo a 6-exo-dig cyclization onto a second alkyne, followed by an attack on a pendant aromatic ring and subsequent rearomatization to build a complex polycyclic framework. sci-hub.se The chemoselective activation of the C-I bond in the presence of other reactive functionalities like alkynes is crucial for the success of these cascades. sci-hub.se

Organometallic Transformations

The carbon-iodine bond in this compound is also susceptible to a range of organometallic transformations, most notably those involving palladium and samarium.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura analogues)

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. uni-muenchen.dersc.org While traditionally used for aryl and vinyl halides, advancements have extended their scope to include alkyl halides like this compound.

The Heck reaction involves the coupling of an organic halide with an alkene. taylorandfrancis.com For an alkyl halide like this compound, a reductive Heck-type reaction can occur. The mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst, forming an alkyl-Pd(II) intermediate. nih.gov Instead of undergoing β-hydride elimination (which is possible but can be controlled), this intermediate can be intercepted by a hydride source, leading to reductive cleavage and the formation of a C-H bond, resulting in a hydroalkylation product. nih.gov Alternatively, under specific conditions, particularly with intramolecular setups, the alkyl-palladium intermediate can add across a double bond before subsequent steps. princeton.edu

The Suzuki-Miyaura reaction couples an organic halide with an organoboron compound. yonedalabs.comfishersci.co.uk The reaction of this compound with a boronic acid or its ester would proceed through a catalytic cycle involving:

Oxidative Addition: The C-I bond of this compound adds to the Pd(0) catalyst to form a (2-cyclohexylethyl)palladium(II) iodide complex. yonedalabs.com

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. yonedalabs.com

These reactions are often performed under mild conditions and tolerate a wide range of functional groups. nih.govsigmaaldrich.com

Table 3: General Scheme for Pd-Catalyzed Cross-Coupling of this compound

| Reaction Name | Coupling Partner | Key Steps | Product Type |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene) | Oxidative Addition, Carbopalladation, β-Hydride Elimination (or reductive cleavage) | Substituted Alkene (or Alkane) |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Phenylboronic acid) | Oxidative Addition, Transmetalation, Reductive Elimination | Alkylated Arene (e.g., (2-Phenylethyl)cyclohexane) |

Samarium Diiodide (SmI₂)-Mediated Reactions

Samarium diiodide (SmI₂) is a powerful single-electron transfer reducing agent widely used in organic synthesis. nih.govontosight.ai It readily reduces alkyl iodides, including this compound, to generate radical or organosamarium intermediates under mild conditions. nih.gov

The reduction of the C-I bond in this compound by SmI₂ can proceed through two pathways:

Radical Pathway: A single-electron transfer from SmI₂ generates the 2-cyclohexylethyl radical and samarium(III). This radical can then undergo subsequent reactions, such as intermolecular addition to alkenes or intramolecular cyclization. nih.gov

Organosamarium Pathway: A second electron transfer to the radical forms a nucleophilic organosamarium(III) species. This intermediate can then participate in Barbier-type reactions, for example, by adding to a carbonyl group present in the same or another molecule. nih.gov The addition of NiI₂ can catalyze this process.

A key application of SmI₂ is in promoting reductive cyclizations. For instance, treatment of a substrate containing both the this compound moiety and a ketone could lead to an intramolecular Barbier-type cyclization to form a cyclic alcohol. nih.gov SmI₂ is particularly valued for its ability to form C-C bonds in complex settings, often with high stereocontrol. nih.gov

Reactivity with other Organometallic Reagents

The reactivity of this compound with various organometallic reagents other than organolithium and Grignard reagents is a subject of interest in synthetic organic chemistry. These reactions often involve the formation of new carbon-carbon bonds and can proceed through different mechanistic pathways, including nucleophilic substitution (S_N2) and single-electron transfer (SET) mechanisms. The choice of the organometallic reagent and reaction conditions can significantly influence the product distribution and reaction efficiency.

Organocuprates, for instance, are known to be effective for coupling with alkyl halides. thieme-connect.de These reagents, often referred to as Gilman reagents, are typically prepared by the reaction of an organolithium compound with a copper(I) salt, such as copper(I) iodide. masterorganicchemistry.com The resulting lithium diorganocuprate (R₂CuLi) is a softer nucleophile compared to Grignard and organolithium reagents, which often leads to higher yields and cleaner reactions in coupling with alkyl halides. thieme-connect.demasterorganicchemistry.com While direct studies on this compound with organocuprates are not extensively detailed in the provided search results, the general reactivity of alkyl iodides with organocuprates suggests that a coupling reaction to form a new C-C bond would be the expected outcome. The reaction would likely proceed via an S_N2-like mechanism, although a single electron transfer (SET) mechanism can also operate, particularly with secondary alkyl iodides. thieme-connect.de

The reactivity of primary alkyl iodides with organocuprates generally follows the S_N2 pattern, with iodide being an excellent leaving group. thieme-connect.de In the case of this compound, the primary nature of the carbon bearing the iodine atom favors an S_N2 pathway. However, the steric bulk of the adjacent cyclohexyl group might influence the reaction rate.

Other organometallic reagents, such as those derived from zinc or tin, also exhibit unique reactivity profiles. For example, organozinc reagents, often prepared through an iodine/zinc exchange reaction, can undergo copper-catalyzed acylations. uni-muenchen.de While a direct application to this compound is not explicitly mentioned, this suggests a potential pathway for functionalization.

The table below summarizes the expected reactivity of this compound with different classes of organometallic reagents based on general principles of organic reactivity.

| Organometallic Reagent Class | Expected Primary Reaction | Potential Mechanistic Pathway(s) | Notes |

| Organocuprates (e.g., R₂CuLi) | Carbon-carbon bond formation (coupling) | Primarily S_N2; SET possible | Softer nucleophiles than Grignards/organolithiums, often leading to cleaner reactions with alkyl halides. thieme-connect.demasterorganicchemistry.com |

| Organozinc Reagents (e.g., RZnX) | Carbon-carbon bond formation (often catalyzed) | Varies with catalyst and substrate | Can be used in copper-catalyzed acylations. uni-muenchen.de |

| Organotin Reagents (e.g., R₄Sn) | Carbon-carbon bond formation (e.g., Stille coupling) | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination | Requires a catalyst, typically palladium-based. |

It is important to note that elimination reactions, such as E2, can be a competing pathway, particularly with bulkier bases or reagents that have basic properties. masterorganicchemistry.comlibretexts.org For this compound, the anti-periplanar arrangement required for an efficient E2 elimination would involve the abstraction of a proton from the adjacent carbon of the ethyl chain or the cyclohexyl ring. The stereochemistry of the cyclohexane ring can play a crucial role in determining the feasibility of such elimination pathways. masterorganicchemistry.comlibretexts.org

Further detailed research findings on the specific reactions of this compound with a broader range of organometallic reagents would be necessary to fully elucidate its synthetic utility and mechanistic intricacies.

As a Versatile Building Block for Carbon-Carbon Bond Formation

The creation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, allowing for the assembly of simple precursors into more complex molecular structures. This compound, as a primary alkyl iodide, is an excellent electrophile for a variety of C-C bond-forming reactions. nih.gov It readily participates in reactions where an alkyl group is transferred to a carbon-based nucleophile, a process fundamental to extending carbon chains and building molecular complexity.

One of the most fundamental applications of this compound is in the alkylation of carbon nucleophiles. This typically occurs via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon atom bearing the iodine, displacing the iodide ion. researchgate.net This reaction is particularly efficient for primary alkyl halides like this compound due to minimal steric hindrance. masterorganicchemistry.com

A key class of nucleophiles used in this context are enolates derived from active methylene compounds. Active methylene compounds, such as β-dicarbonyls (e.g., malonic esters, acetoacetic esters, and 1,3-diketones), possess particularly acidic protons on the carbon situated between two electron-withdrawing groups. thieme-connect.de Treatment with a base generates a stabilized carbanion (enolate) that can act as a potent nucleophile.

The reaction of these enolates with this compound provides a straightforward method for introducing the 2-cyclohexylethyl group. For instance, in the malonic ester synthesis, diethyl malonate can be deprotonated with a base like sodium ethoxide, and the resulting enolate reacts with this compound. Subsequent hydrolysis and decarboxylation of the product yield 4-cyclohexylbutanoic acid, effectively elongating the carbon chain. rsc.org Similarly, alkylation of cyclohexane-1,3-dione derivatives with alkyl halides is a common strategy for C-alkylation at the active methylene position. thieme-connect.dersc.org

Table 1: Examples of Alkylation Reactions with this compound This table is illustrative and based on general reactivity principles of alkyl iodides with active methylene compounds.

| Nucleophile (Active Methylene Compound) | Base | Product after Alkylation | Potential Final Product after Further Steps |

|---|---|---|---|

| Diethyl malonate | NaOEt | Diethyl 2-(2-cyclohexylethyl)malonate | 4-Cyclohexylbutanoic acid |

| Ethyl acetoacetate | NaOEt | Ethyl 2-(2-cyclohexylethyl)acetoacetate | 5-Cyclohexylpentan-2-one |

| Cyclohexane-1,3-dione | K₂CO₃ | 2-(2-Cyclohexylethyl)cyclohexane-1,3-dione | - |

This compound is an ideal precursor for the two-carbon unit required in the synthesis of spirocyclopropanes. Spiro compounds, which contain two rings connected by a single common atom, are important structural motifs in many natural products and pharmacologically active molecules. Specifically, the reaction of this compound or its derivatives with cyclic active methylene compounds, such as cyclohexane-1,3-diones, can lead to the formation of spirocyclopropane structures. google.comchemspider.com

The synthesis is typically a tandem alkylation-cyclization process. The active methylene group of a 1,3-dione is first deprotonated by a base. This enolate then alkylates the this compound in an initial SN2 reaction. The resulting intermediate, which now contains both the dione (B5365651) and the iodoethylcyclohexane moieties, undergoes a second, intramolecular SN2 reaction. A base removes a proton from the other α-carbon of the dione, creating a new enolate that attacks the carbon bearing the iodine, closing the three-membered ring. This efficient method constructs the highly strained but synthetically valuable cyclopropane (B1198618) ring fused in a spiro fashion. google.comambeed.com While related reagents like (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) are often cited for this transformation, this compound serves as a classic electrophile for the initial alkylation step that precedes the intramolecular cyclization. chemspider.comelsevierpure.com

Derivatization and Functionalization Strategies

The utility of this compound extends beyond C-C bond formation. The carbon-iodine bond is the key to its reactivity, allowing the iodine atom to be replaced by a wide variety of other functional groups through nucleophilic substitution reactions. This functional group interconversion is a powerful tool for chemists to introduce specific atoms or groups required for a target molecule.

Although iodine is an excellent leaving group, it is sometimes necessary to replace it with other halogens (F, Cl, Br) or pseudohalides (groups like CN, N₃, SCN that behave chemically like halides). The Finkelstein reaction is the classic method for this type of halogen exchange. wikipedia.org By treating this compound with a metal halide salt (e.g., KF, KCl, KBr) in a suitable solvent, the iodide can be replaced. The reaction's equilibrium is driven by Le Châtelier's principle; for example, using sodium iodide in acetone to convert an alkyl chloride to an alkyl iodide is effective because the resulting sodium chloride is insoluble and precipitates out of the solution. jk-sci.com Conversely, to replace the iodide of this compound with a chloride or bromide, a large excess of the corresponding salt would be used, often in a solvent where the starting sodium or potassium iodide is more soluble than the product salt. organic-chemistry.org

The introduction of pseudohalides follows a similar SN2 pathway. Reaction with sodium or potassium cyanide (NaCN, KCN) yields 3-cyclohexylpropanenitrile. Treatment with sodium azide (B81097) (NaN₃) produces (2-azidoethyl)cyclohexane, a precursor for amines or for use in "click chemistry" reactions like the Huisgen cycloaddition. rsc.orgbeilstein-journals.orgontosight.ai

Table 2: Conversion of this compound to Other Halides and Pseudohalides

| Reagent | Product | Reaction Name/Type |

|---|---|---|

| KCl | (2-Chloroethyl)cyclohexane | Finkelstein Reaction (SN2) |

| KBr | (2-Bromoethyl)cyclohexane | Finkelstein Reaction (SN2) |

| NaCN | 3-Cyclohexylpropanenitrile | Nucleophilic Substitution (SN2) |

| NaN₃ | (2-Azidoethyl)cyclohexane | Nucleophilic Substitution (SN2) |

This compound serves as a proficient electrophile for introducing heteroatom functionalities through reactions with oxygen, nitrogen, and sulfur nucleophiles.

Oxygen Functionalities: The Williamson ether synthesis provides a direct route to ethers by reacting an alkoxide with an alkyl halide. masterorganicchemistry.com Treating this compound with an alkoxide, such as sodium ethoxide (NaOEt), yields the corresponding ethyl (2-cyclohexylethyl) ether. Similarly, reaction with a carboxylate salt would produce an ester.

Nitrogen Functionalities: Primary amines can be synthesized by reacting this compound with ammonia, although this can lead to over-alkylation. A more controlled method is the Gabriel synthesis or the use of sodium azide followed by reduction. Direct alkylation of primary or secondary amines with this compound can be used to produce secondary or tertiary amines, respectively. These reactions are crucial for synthesizing many nitrogen-containing bioactive molecules. jst.go.jp

Sulfur Functionalities: Thiols are more acidic and their conjugate bases, thiolates, are more nucleophilic than their oxygen counterparts. masterorganicchemistry.com Consequently, the reaction of this compound with a thiolate salt, such as sodium ethanethiolate (NaSEt), proceeds efficiently to form the corresponding thioether (sulfide). This reaction is a reliable method for creating carbon-sulfur bonds. d-nb.infonih.gov

Construction of Complex Molecular Architectures

The reactivity of this compound makes it a valuable fragment for assembling complex molecular architectures, including polycyclic and heterocyclic systems found in natural products and pharmaceuticals. The 2-cyclohexylethyl group can be incorporated into a molecule and later participate in intramolecular cyclization reactions to form new rings.

For example, a common strategy in natural product synthesis involves attaching a side chain, such as the one derived from this compound, to an existing ring system. This new side chain, terminating with a reactive group (or a group that can be converted to one), is then used to forge a new ring. Research has shown that β-iodoethyl side chains attached to cyclohexane derivatives can be used to close seven-membered rings, a key step in the synthesis of certain complex natural products. nih.gov

Furthermore, derivatives of this compound are implicated in the synthesis of fused heterocyclic systems. For instance, the construction of the fused cyclohexane and pyrrolidine (B122466) core of Strychnos alkaloids has been achieved through domino SN2 cyclization strategies where a two-carbon electrophilic unit is essential. jst.go.jp Similarly, spiro-heterocycles like spiro[cyclohexane-2-indoline] alkaloids can be synthesized using strategies where a cyclohexane-based component is cyclized with a second ring system. researchgate.net The synthesis of tetrahydroindoles and benzofurans, which are core structures in many bioactive compounds, can also originate from cyclohexanone (B45756) derivatives that have been alkylated with a two-carbon electrophile like this compound before subsequent cyclization. metu.edu.tracs.org

Role in Fused Ring System Synthesis (e.g., Strychnos Skeleton Analogs)

The synthesis of fused ring systems, such as those found in the core structure of Strychnos alkaloids, often relies on domino reactions that efficiently construct multiple rings in a single sequence. While direct evidence for the use of this compound in the synthesis of Strychnos skeleton analogs is not prominently documented in recent literature, its chemical properties make it a plausible substrate for such transformations.

The construction of the fused cyclohexane and pyrrolidine portion of the Strychnos skeleton has been effectively achieved through a domino intermolecular and intramolecular SN2 cyclization. jst.go.jpnih.govresearchgate.net This strategy typically involves a cyclization precursor with a good leaving group, such as a tosylate, on a cyclohexane ring. jst.go.jp The reaction proceeds by nucleophilic attack to form a pyrrolidine ring fused to the cyclohexane moiety. jst.go.jpnih.govresearchgate.net

Given that iodides are excellent leaving groups in SN2 reactions, this compound could theoretically serve as a precursor in analogous domino reactions. The carbon-iodine bond is highly polarizable and susceptible to nucleophilic displacement. For instance, a suitably functionalized cyclohexane derivative bearing an amino group could be reacted with a molecule that, after initial reaction, presents a nucleophilic site to displace the iodide from the ethyl side chain of an incorporated this compound fragment, leading to the formation of a fused heterocyclic ring.

The general approach for the synthesis of the fused 5-6-6 ring system present in Strychnos alkaloids highlights the importance of controlling stereochemistry and avoiding elimination reactions. jst.go.jp The use of this compound would require careful optimization of reaction conditions to favor the desired SN2 cyclization over potential E2 elimination, a common side reaction with primary halides.

Preparation of Polycyclic and Spirocyclic Compounds

This compound is a key reagent in the synthesis of complex polycyclic and spirocyclic frameworks, which are significant structural motifs in many natural products and pharmacologically active molecules. The reactivity of the iodoethyl group allows for its participation in various cyclization reactions to generate these intricate architectures.

One notable application involves the formation of spirocyclic compounds. Spirocycles are characterized by two rings connected through a single shared atom. The synthesis of spiro[ jst.go.jpbenzopyran-1,1′-cyclohexanes] has been accomplished using a Parham cyclization. nih.gov In an analogous fashion, a lithiated aromatic species could react with a suitable derivative of cyclohexanone, followed by an intramolecular SN2 reaction where the iodide of a (2-iodoethyl)cyclohexyl group is displaced by an in-situ generated alkoxide, thus forming the spirocyclic system.

The preparation of spirocyclopropanes, another class of spirocyclic compounds, has been achieved using (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate. jst.go.jpnih.gov This reagent reacts with 1,3-dicarbonyl compounds to form a spirocyclopropane ring. jst.go.jpnih.gov It is conceivable that this compound could be converted into a corresponding sulfonium (B1226848) salt and utilized in a similar manner to construct spiro compounds featuring a cyclohexane ring.

Furthermore, the synthesis of polycyclic compounds can be envisioned through reactions involving this compound. For example, intramolecular Heck reactions are powerful methods for constructing cyclic systems. soton.ac.uk A molecule containing both a this compound moiety and a suitably positioned alkene could undergo a palladium-catalyzed intramolecular cyclization to form a new ring fused or bridged to the cyclohexane ring. The synthesis of various polycyclic aromatic compounds has been achieved through iodocyclization of ynamides, further highlighting the utility of iodo-compounds in building complex cyclic systems. u-toyama.ac.jp

Intermediate in Asymmetric Synthesis

The application of this compound as a chiral intermediate in asymmetric synthesis is a plausible extension of its reactivity, although specific examples are not extensively reported. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This can be achieved by using chiral starting materials, chiral reagents, or chiral catalysts.

In the context of asymmetric synthesis, this compound could be employed in several ways. For instance, in an asymmetric Birch reduction-alkylation strategy, a chiral auxiliary can be used to direct the alkylation of a prochiral enolate. rushim.ru A chiral enolate could be alkylated with this compound to introduce the cyclohexylethyl group with a high degree of stereocontrol. The resulting product could then be further elaborated into a complex chiral target molecule.

The synthesis of chiral 2-alkylcyclohexanones has been demonstrated on solid phases, indicating the feasibility of creating chiral centers on a cyclohexane ring. yorku.ca this compound could potentially be used as an electrophile in such solid-phase syntheses where a chiral amine or catalyst is employed to induce asymmetry.

Furthermore, enzymatic reactions or resolutions could be used to generate chiral derivatives of this compound, which would then serve as valuable chiral building blocks. The versatility of the iodo-group allows for its conversion into a wide range of other functional groups, making it a strategic component in a multi-step asymmetric synthesis.

Computational and Theoretical Investigations of 2 Iodoethyl Cyclohexane

Conformational Analysis and Isomerization Studies

The cyclohexane (B81311) ring in (2-Iodoethyl)cyclohexane predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.orglibretexts.org In this conformation, substituents can occupy either axial or equatorial positions. The interconversion between two chair forms, known as a ring flip, is a rapid process at room temperature. libretexts.org

The (2-Iodoethyl) substituent can be in either an axial or equatorial position. Due to steric hindrance, the equatorial position is generally more stable for a substituent on a cyclohexane ring. The bulky iodoethyl group will preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. libretexts.org

Table 1: Possible Conformations of this compound

| Ring Conformation | Substituent Position | Side Chain Rotamer | Relative Stability |

|---|---|---|---|

| Chair | Equatorial | Anti | Most Stable |

| Chair | Equatorial | Gauche | Less Stable |

| Chair | Axial | Anti | Less Stable |

| Chair | Axial | Gauche | Least Stable |

| Boat | - | - | High Energy Intermediate |

The conformational changes in this compound can be visualized on an energy landscape, which maps the potential energy of the molecule as a function of its geometry. The chair conformations represent the energy minima on this landscape, while other conformations like the boat and twist-boat are higher in energy. libretexts.orgslideshare.net

The process of a ring flip from one chair conformation to another involves passing through higher-energy transition states, such as the half-chair conformation. The energy barrier for the ring flip in unsubstituted cyclohexane is approximately 45 kJ/mol. libretexts.org The presence of the iodoethyl substituent will influence the relative energies of the two chair conformers. The conformer with the iodoethyl group in the equatorial position will be at a lower energy level than the conformer with the axial iodoethyl group. The energy difference between these two chair forms is determined by the A-value (axial strain) of the iodoethyl group.

Mechanistic Elucidation of Reactions involving this compound

Computational methods are invaluable for studying the mechanisms of reactions involving this compound, such as nucleophilic substitution and elimination reactions.

Elimination Reactions (E2): The E2 mechanism is a concerted, single-step reaction that requires a specific stereochemical arrangement of the leaving group and a proton on an adjacent carbon. For an E2 reaction to occur in a cyclohexane ring, the leaving group (iodine) and the beta-hydrogen must be in an anti-periplanar (diaxial) arrangement. masterorganicchemistry.comlibretexts.orglibretexts.org This means that the this compound molecule must adopt a conformation where the iodoethyl group is in an axial position for the elimination to proceed. The rate of the E2 reaction is therefore dependent on the concentration of the less stable axial conformer. masterorganicchemistry.comchemistrysteps.com

Nucleophilic Substitution Reactions (SN2): The SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. chemistrysteps.com In the case of this compound, the approach of the nucleophile can be sterically hindered by the cyclohexane ring, particularly if the iodoethyl group is in an equatorial position. A transition state analysis can be used to calculate the energy barrier for the SN2 reaction and to determine the preferred trajectory of the incoming nucleophile.

Table 2: Requirements for Reactions in this compound

| Reaction Type | Geometric Requirement | Preferred Conformation of Iodoethyl Group |

|---|---|---|

| E2 Elimination | Anti-periplanar (diaxial) H and I | Axial |

Homolytic cleavage of the carbon-iodine bond in this compound can generate radical species. The stability of these radicals is a key factor in determining the feasibility of radical-mediated reactions. The stability of a free radical increases in the order of methyl < primary < secondary < tertiary. masterorganicchemistry.com

In this compound, two primary types of radicals can be formed:

A primary radical on the side chain: Cleavage of the C-I bond would result in a primary alkyl radical.

A radical on the cyclohexane ring: Subsequent reactions could potentially lead to the formation of a secondary or tertiary radical on the ring, which would be more stable.